molecular formula C15H24ClIN2O2S B13805878 N-(3-Azepan-1-YL-propyl)-4-iodo-benzenesulfonamide hydrochloride

N-(3-Azepan-1-YL-propyl)-4-iodo-benzenesulfonamide hydrochloride

Cat. No.: B13805878
M. Wt: 458.8 g/mol
InChI Key: JEROEIHFJKFZFW-UHFFFAOYSA-N
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Description

N-(3-Azepan-1-YL-propyl)-4-iodo-benzenesulfonamide hydrochloride is a synthetic sulfonamide derivative characterized by a 7-membered azepane ring linked via a propyl chain to a benzenesulfonamide scaffold substituted with an iodine atom at the para position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.

Properties

Molecular Formula

C15H24ClIN2O2S

Molecular Weight

458.8 g/mol

IUPAC Name

N-[3-(azepan-1-yl)propyl]-4-iodobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C15H23IN2O2S.ClH/c16-14-6-8-15(9-7-14)21(19,20)17-10-5-13-18-11-3-1-2-4-12-18;/h6-9,17H,1-5,10-13H2;1H

InChI Key

JEROEIHFJKFZFW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)I.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Azepan-1-YL-propyl)-4-iodo-benzenesulfonamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable precursor, such as 1,6-diaminohexane, under acidic conditions.

    Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide, such as 1-bromopropane.

    Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic substitution reaction using iodine monochloride or another iodine source.

    Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be synthesized by reacting the appropriate sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Azepan-1-YL-propyl)-4-iodo-benzenesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-(3-Azepan-1-YL-propyl)-4-iodo-benzenesulfonamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis:

    Biological Studies: It is used in studies to understand the interaction of sulfonamide derivatives with biological targets, such as enzymes and proteins.

    Industrial Applications: The compound can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Azepan-1-YL-propyl)-4-iodo-benzenesulfonamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The iodine atom and azepane ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with sulfonamide derivatives and hydrochlorides documented in the evidence, focusing on structural motifs, physicochemical properties, and inferred pharmacological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents/Modifications Molecular Formula* Molecular Weight (g/mol)* Key Features
N-(3-Azepan-1-YL-propyl)-4-iodo-benzenesulfonamide HCl Benzenesulfonamide + azepane Iodo (C6H4I), propyl-azepane, HCl C16H25IN3O2S·HCl ~507.8 Large iodine atom; 7-membered ring
H-8 Hydrochloride Isoquinolinesulfonamide N-[2-(methylamino)ethyl], HCl C12H16Cl2N4O2S 363.3 Isoquinoline core; dual HCl salt
H-9 Hydrochloride Isoquinolinesulfonamide N-(2-aminoethyl), HCl C11H14ClN3O2S 296.8 Primary amine; single HCl salt
Ethyl 4-ANPP Hydrochloride Piperidine N-ethyl, phenethyl, phenyl C21H28N2·2HCl 381.4 Opioid analog; dual HCl salt
Memantine Hydrochloride Adamantane derivative 1-Amino-3,5-dimethyladamantane, HCl C12H21N·HCl 215.8 NMDA receptor antagonist


*Molecular formulas and weights are calculated based on structural data.

Structural Differences and Implications

Core Scaffold: The target compound’s benzenesulfonamide scaffold contrasts with the isoquinolinesulfonamide core of H-Series inhibitors (e.g., H-8, H-9) . Unlike piperidine-based Ethyl 4-ANPP or adamantane-derived memantine , the azepane ring in the target compound introduces conformational flexibility, which could influence receptor selectivity.

Hydrochloride Salts :

  • The target compound’s single HCl salt contrasts with dual HCl salts in H-8 and Ethyl 4-ANPP . This difference may affect solubility and crystallization behavior.

Functional Groups :

  • The iodine atom in the target compound distinguishes it from bromine-containing analogs like H-89 (p-bromocinnamyl) . Iodine’s larger atomic radius and polarizability may alter pharmacokinetics, such as metabolic stability or membrane permeability.

Pharmacological and Research Relevance

  • Kinase Inhibition Potential: The sulfonamide group is a hallmark of kinase inhibitors (e.g., H-Series compounds targeting protein kinase A/C) . The iodine substituent in the target compound could modulate selectivity toward iodine-sensitive enzymes.
  • Neurological Applications : While memantine hydrochloride acts as an NMDA antagonist , the azepane-propyl chain in the target compound may confer affinity for G-protein-coupled receptors or ion channels, warranting further electrophysiological studies.

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